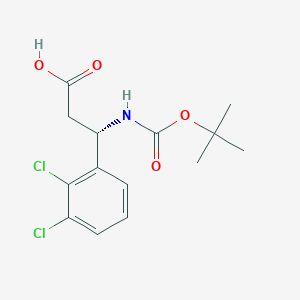

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid is a structurally complex molecule that appears to be related to amino acid derivatives. While the provided papers do not directly discuss this compound, they do provide insight into similar molecules. For instance, the synthesis of related compounds such as (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio) propanoate, which is an intermediate in the production of Biotin, a vital water-soluble vitamin , and (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid, which is another amino acid derivative , can offer indirect information about the synthesis and properties of the compound .

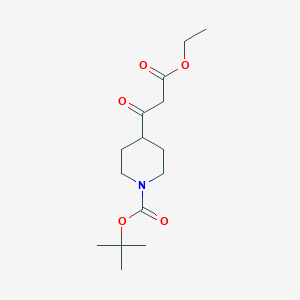

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including esterification, protection of amine groups, and handling of potentially explosive diazo compounds . The synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio) propanoate from L-cystine, for example, was achieved with an overall yield of 67% through three steps . This suggests that the synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid might also involve similar protection strategies and careful handling of reactive intermediates.

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid is characterized by the presence of tert-butoxycarbonyl (Boc) groups used to protect amino functionalities during synthesis . The presence of such protective groups is crucial for the stability and reactivity of the molecule, influencing both its synthesis and subsequent reactions.

Chemical Reactions Analysis

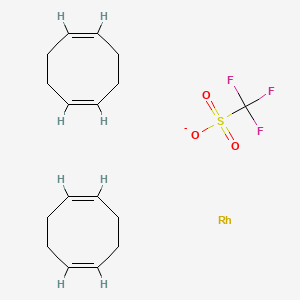

The chemical reactions involving compounds like (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid are likely to include acylation, rearrangements, and metal-catalyzed reactions . The use of reagents such as triethylamine, ethyl chloroformate, and silver trifluoroacetate is common in the synthesis of similar compounds, indicating that such reagents may also be relevant for the synthesis and reactions of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid are not detailed in the provided papers, we can infer that the compound is likely to share properties with other amino acid derivatives. This includes solubility in organic solvents, reactivity with diazo compounds, and the potential for explosive reactions under certain conditions . The protective Boc groups would also influence the compound's solubility and reactivity .

Applications De Recherche Scientifique

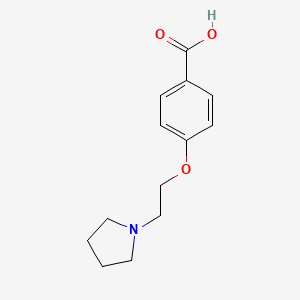

Asymmetric Hydrogenation

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid is utilized in the asymmetric hydrogenation of enamines. This process involves chiral ferrocenyl ligands and results in high enantiomeric excess. The methodology offers a route for synthesizing beta-amino acid pharmacophores, which are valuable in medicinal chemistry (Kubryk & Hansen, 2006).

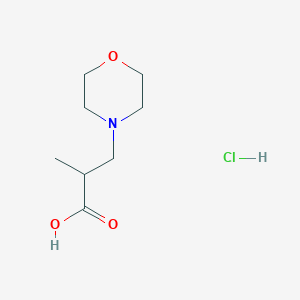

Synthesis of Neuroexcitant Analogs

The compound is used in synthesizing analogs of neuroexcitants like ATPA, an analogue of AMPA. This involves coupling with other chemical entities, highlighting its role as a precursor in the synthesis of complex molecules with potential neuroactive properties (Pajouhesh et al., 2000).

N-tert-Butoxycarbonylation of Amines

It plays a role in the N-tert-butoxycarbonylation of amines, an important reaction in organic synthesis. This process is crucial for protecting amine functionalities in complex organic syntheses, particularly in peptide synthesis (Heydari et al., 2007).

Development of Chiral Monomers

This compound is used in the synthesis of chiral monomers, which are precursors to stereoregular polyamides. Its derivatization forms part of a route to polymers with potential applications in materials science (Gómez et al., 2003).

Synthesis of Amino Acid-Based Polyacetylenes

The compound is involved in the synthesis of novel amino acid-derived acetylene monomers, leading to the formation of polymers with unique properties. This illustrates its versatility in polymer chemistry (Gao et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

(3S)-3-(2,3-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-10(7-11(18)19)8-5-4-6-9(15)12(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXWCCCBQSYUKL-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C(=CC=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426612 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid | |

CAS RN |

499995-82-3 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1277145.png)

![(+)-Bis[(R)-1-phenylethyl]amine](/img/structure/B1277152.png)

![5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1277162.png)